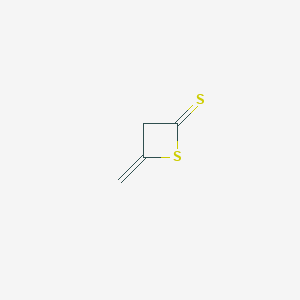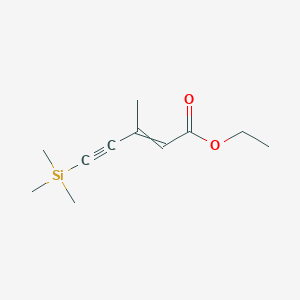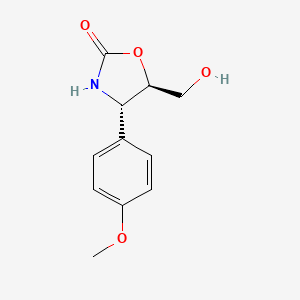
(5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid is a cyclopentene derivative with a specific stereochemistry at the 5th carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2-methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid from a precursor such as 2-methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylate ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylate
- (5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxamide
- (5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxyl chloride
Uniqueness
(5R)-2-Methyl-5-(propan-2-yl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
371151-26-7 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(5R)-2-methyl-5-propan-2-ylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(8)10(11)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
PSIXAUWLOKGVSB-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C([C@H](CC1)C(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(C(CC1)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


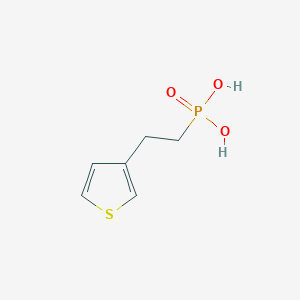
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)

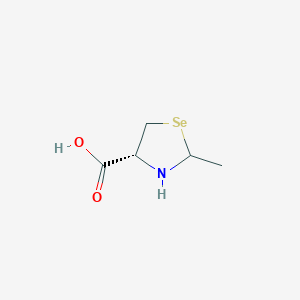
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
